6-Chloro-3(3',4'-dimethoxyphenyl)-4-phenylcoumarin
Overview
Description
6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, two methoxy groups, and a phenyl group attached to the coumarin core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, phenylacetic acid, and 6-chlorocoumarin.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with 6-chlorocoumarin in the presence of a catalyst, such as piperidine, to form the desired 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3(3’,4’-dimethoxyphenyl)-2-methyl-4-phenylquinoline: Shares structural similarities but differs in the core structure (quinoline vs. coumarin).
6-Chloro-3(3’,4’-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine: Another structurally related compound with a different core structure (imidazo[1,2-b]pyridazine vs. coumarin).
Uniqueness
6-Chloro-3(3’,4’-dimethoxyphenyl)-4-phenylcoumarin is unique due to its specific combination of functional groups and the coumarin core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROAAGCGQLPMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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